2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 300 MHz):
- The 2-chlorophenyl group shows aromatic protons as a multiplet at δ 7.25–7.45 ppm.
- Oxazole ring protons (C5–H) resonate as a triplet at δ 3.85–4.10 ppm due to coupling with adjacent methylene groups.
- Methyl groups at C4 appear as singlets at δ 1.45 ppm (6H).
¹³C NMR (CDCl₃, 75 MHz):
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
The molecular ion peak at m/z 209 (M⁺) corresponds to the molecular weight. Fragmentation patterns show loss of Cl (m/z 174) and subsequent cleavage of the oxazole ring (m/z 121).
Table 2: Key Spectroscopic Signals
| Technique | Signal (ppm/cm⁻¹/m/z) | Assignment |
|---|---|---|
| ¹H NMR | δ 1.45 (s, 6H) | C4 methyl groups |
| ¹³C NMR | δ 165.2 | Oxazole C2 (N–C=O) |
| IR | 1,650 cm⁻¹ | C=N stretch |
| MS | 209 (M⁺) | Molecular ion |
Comparative Analysis with Related Oxazole Derivatives
Substituent Effects
- 2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline (C₁₁H₁₂FNO, MW 193.22 g/mol): The fluorine atom's smaller size and higher electronegativity reduce steric hindrance but increase ring electron-withdrawing effects, shifting NMR signals upfield compared to the chlorine analogue.
- 2-(3-Chlorophenyl)-4,4-dimethyl-1,3-oxazolidine (C₁₁H₁₄ClNO, MW 211.69 g/mol): The meta-chloro substitution alters conjugation, resulting in distinct IR absorptions (C–Cl at 720 cm⁻¹) and MS fragmentation patterns.
Structural Analogues in Agrochemicals
Etoxazole derivatives, such as R13 , demonstrate how oxazole ring substitutions influence bioactivity. The 2,6-difluorophenyl group in R13 enhances lipid solubility compared to 2-chlorophenyl, improving acaricidal efficacy. Similarly, the dimethyl groups in 2-(2-chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole likely enhance metabolic stability by hindering oxidative degradation.
Table 3: Comparative Molecular Data
Properties
IUPAC Name |
2-(2-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-11(2)7-14-10(13-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMZEVDJNHHMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348682 | |
| Record name | oxazole, 2-(2-chlorophenyl)-4,5-dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98191-99-2 | |
| Record name | oxazole, 2-(2-chlorophenyl)-4,5-dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Heating and Cyclization in the Presence of Alkylating Agents
A notable method involves heating precursor compounds containing the oxazoline moiety with alkylating agents such as iodomethane under reflux conditions. For example, a structurally related compound, 2-(2-(cyclohexylmethyl)phenyl)-4,5-dihydro-4,4-dimethyloxazole, was refluxed in iodomethane for 8 hours to effect methylation and ring closure steps. Subsequent purification by chromatography and crystallization yielded the target oxazoline derivative with high purity.
Use of Aldehydes and Amino Alcohols
Another approach involves the condensation of 2-chlorobenzaldehyde with amino alcohols bearing geminal dimethyl groups, followed by cyclization to form the oxazoline ring. This can be facilitated by acid catalysis or dehydrating agents to promote ring closure. The intermediate imines formed from aldehyde and amine condensation are reduced or cyclized under controlled conditions to yield the oxazoline.
Cyclization via Amidation and Intramolecular Reactions
Reaction Conditions and Purification
- Solvents: Common solvents include dimethylformamide (DMF), tert-butanol, and dichloromethane, chosen for their ability to dissolve reactants and withstand reflux temperatures.
- Temperature: Reflux conditions (typically 80-110°C) are often employed to drive the cyclization and substitution reactions to completion.
- Atmosphere: Nitrogen or inert atmosphere is used to prevent oxidation and side reactions.
- Purification: Products are purified by silica gel chromatography using solvent systems such as ethyl acetate/petroleum ether or dichloromethane/ethyl acetate. Crystallization from solvents like 2-propanol is used to obtain pure crystalline products.
Summary Table of Preparation Methods
Analytical and Structural Confirmation
- NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the structure, especially the presence of the oxazoline ring and the chlorophenyl substituent.
- Mass Spectrometry: Confirms molecular weight and purity.
- X-ray Crystallography: Used in related compounds to confirm the molecular structure and stereochemistry of the oxazoline ring.
Research Findings and Optimization
- The presence of geminal dimethyl groups at the 4-position of the oxazoline ring enhances the stability of the ring and influences the reactivity during synthesis.
- The choice of solvent and reaction atmosphere significantly affects the yield and purity.
- Reflux times and temperatures are optimized to balance reaction completion and minimize side reactions.
- Chromatographic purification is critical due to the formation of side products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole is a chemical compound with applications in scientific research, particularly as a building block in synthesis.
Synthesis of Quinazoline Derivatives
- Dimeric 2-(2-chlorophenyl)-quinazolin-4-ones have been synthesized and tested as potential antimicrobial agents . Aromatic substituted derivatives have shown activity against several strains of bacteria .
- Desai and colleagues synthesized in vitro a series of 2-(2-chloro-6-methyl(3-quinolyl))3-[2-(4 - chlorophenyl) - 4 -oxo(3-hydroquinazolin-3 - yl)] - 5 -[(aryl)methylene]-1,3-thiazolidin-4-ones, and studied their antimicrobial activity. Some derivatives containing chloro or hydroxy groups on R' exhibited very good antimicrobial activities .
- Patel and coworkers synthesized a series of 2-oxo-azetidinyl-quinazolin-4(3H)-ones from their corresponding Schiff bases derivatives . Compounds containing chloro or methoxy groups showed good antimicrobial activity in most cases .
** অন্যান্য Applications**
- 2-(2-vinylphenyl)-4,5-dihydro-4,4-dimethyloxazole undergoes addition reactions with diethylamine .
- 2-Phenyloxazole scaffolds have been studied in the context of CYP3A4 inhibition . It was found that all variants were devoid of the MBI of CYP3A4 .
- 2-(3-Fluorophenyl)-4,5-dimethyl-oxazole 3-Oxide and 2-(4-Fluorophenyl)-4,5-dimethyloxazole 3-Oxide are related oxazole compounds that have been synthesized and characterized .
- 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been synthesized and characterized by using crystal X-ray, IR, NMR, HRMS . The optimized geometry parameters of the compound was carried out at DFT and TD-DFT methods with the B3LYP functional and two basis sets 6-31+ G(d,p) and 6-311+ G(d,p), and correlations were investigated between observed and theoretical data .
Mechanism of Action
The mechanism by which 2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
Key Comparative Insights
Electronic and Steric Effects :
- Chlorine vs. Bromine Substituents: The 2-chlorophenyl derivative (target compound) exhibits moderate electron-withdrawing effects compared to bromine analogs.
- Methoxy Group : The 4-methoxyphenyl analog (NSC 620123) introduces electron-donating effects, enhancing solubility in polar solvents and utility in enantioselective syntheses (e.g., pheromone production) .
Stability and Reactivity :
- The target compound’s stability under storage contrasts with brominated analogs, which may require stricter temperature control due to higher reactivity .
- Organotellurium derivatives incorporating similar oxazole frameworks (e.g., [2-[1-(3,5-dimethylphenyl)-2-naphthyl]-4,5-dihydro-4,4-dimethyloxazole]) demonstrate enhanced stability via Te···N nonbonded interactions, a feature absent in the target compound .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole is a compound characterized by its unique bicyclic structure, which includes an oxazole ring. With the molecular formula C₁₁H₁₂ClNO and a molecular weight of approximately 209.67 g/mol, this compound has garnered interest for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the available literature on its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chlorophenyl group and a dimethyl oxazole moiety, which are significant for its biological interactions. The presence of the chlorine atom in the ortho position relative to the oxazole ring can influence its electronic properties and interactions with biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₂ClNO |
| Molecular Weight | 209.67 g/mol |
| Structure | Bicyclic with an oxazole ring |
| Solubility | Not specified |
| Lipophilicity | Moderate |
Antimicrobial Properties
Preliminary studies suggest that 2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole exhibits notable antimicrobial activity. Research indicates that it may act against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial potency was evaluated using disk diffusion assays, revealing that compounds structurally similar to 2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole also demonstrated significant antibacterial effects .
Synthesis Methods
Several synthesis methods for 2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole have been documented. These methods focus on achieving high yields and purity levels while allowing for further functionalization of the compound for various applications in pharmaceuticals and material sciences.
- Multicomponent Reactions : A one-pot reaction method has been developed to synthesize derivatives efficiently.
- Coupling Reactions : The chlorophenyl moiety allows for participation in various coupling reactions that can modify the compound for specific applications.
Case Studies and Research Findings
Research has indicated that the binding affinity of 2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole to biological targets such as enzymes or receptors is crucial for understanding its mechanism of action. Although detailed studies are still needed to elucidate these interactions fully, preliminary data suggest potential interactions with proteins involved in metabolic pathways or disease processes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(4-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole | Similar oxazole structure; different chlorophenyl position | Variations in biological activity due to structural changes |
| 2-(Phenyl)-4,5-dihydro-4,4-dimethyloxazole | Lacks chlorine substitution | Potentially different reactivity and biological profile |
| 3-(2-Chlorophenyl)-3-methyl-1-butanol | Contains a different functional group | Different application potential in organic synthesis |
Q & A
Q. What are the standard synthetic routes for 2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole?
The compound is typically synthesized via cyclization reactions. A common method involves refluxing substituted benzaldehyde derivatives with hydrazides or amines in solvents like DMSO or ethanol under acidic conditions (e.g., glacial acetic acid). For example, analogous oxazoline derivatives are prepared by refluxing precursors for 18 hours, followed by distillation, cooling, and crystallization to achieve moderate yields (~65%) . Variations in catalysts (e.g., organotin reagents) or reaction times may optimize efficiency .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR spectroscopy : To confirm substituent positions and diastereotopic protons in the oxazoline ring.
- Mass spectrometry (MS) : Soft ionization techniques (e.g., ESI-MS) identify molecular ions and fragmentation patterns, particularly for organometallic derivatives .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the oxazoline ring. For example, C–Cl bond distances and dihedral angles between the chlorophenyl group and oxazoline moiety are critical metrics .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Storage : Keep in tightly sealed containers in dry, ventilated areas. Avoid exposure to incompatible materials (e.g., strong oxidizers) .
- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and eye protection. Respiratory protection is advised if airborne particulates form .
- Spill management : Contain spills with inert absorbents and dispose of waste via licensed facilities .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond lengths or space groups) be resolved during structural analysis?
Discrepancies often arise from twinning, disorder, or low-resolution data. Use SHELXL’s twin refinement tools or alternate restraint strategies to model disordered regions. For high-resolution datasets, Hirshfeld surface analysis can validate intermolecular interactions . Cross-validation with spectroscopic data (e.g., NMR coupling constants) resolves ambiguities in stereochemistry .
Q. What role does this compound play in controlled radical polymerization (e.g., RAFT polymerization)?
Derivatives of this oxazoline act as chain-transfer agents (CTAs) in reversible addition-fragmentation chain-transfer (RAFT) polymerization. For example, trithiocarbonate-functionalized variants enable controlled synthesis of α-oxazolyl polystyrene, with polydispersity indices <1.2. Kinetic studies using AIBN initiators at 70°C confirm living polymerization behavior .
Q. How can researchers address the lack of toxicological data for this compound?
- In vitro assays : Perform cytotoxicity screens (e.g., MTT assay on HEK-293 or HepG2 cells) to estimate IC₅₀ values.
- Predictive modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to assess mutagenicity or endocrine disruption potential based on structural analogs .
Q. What strategies optimize synthetic yields of organotin derivatives using this oxazoline?
- Catalyst screening : Triphenylstannyl or chlorodiphenylstannyl reagents improve coupling efficiency in hypercoordinated organotin synthesis.
- Solvent selection : Anhydrous THF or toluene minimizes hydrolysis of tin intermediates.
- Temperature control : Reactions at –78°C suppress side reactions during transmetallation steps .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
